Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound characterized by a methoxy-substituted benzothiazole core, a 4-methoxybenzoyl imino group, and a methyl acetate side chain. Its structure combines electron-donating methoxy groups with a rigid heterocyclic framework, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-24-13-6-4-12(5-7-13)18(23)20-19-21(11-17(22)26-3)15-9-8-14(25-2)10-16(15)27-19/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBQCYVEZHOBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via a Friedel-Crafts acylation reaction, where the benzothiazole core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Imino Group: The imino group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions.
Esterification: Finally, the ester group is introduced by reacting the intermediate with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole core with methoxy and benzoyl substituents that enhance its biological activity. The presence of the methoxy groups is crucial for its lipophilicity and interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer properties of methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate. For instance:
- In vitro Studies : A study evaluated the compound's cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), SK-OV-3 (ovarian cancer), and A549 (lung cancer). The compound exhibited significant antiproliferative activity with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent .
Antioxidant Properties
The compound has also been tested for its antioxidant capabilities:
- DPPH and ABTS Scavenging Assays : In these assays, this compound demonstrated effective radical scavenging activity, contributing to its potential use in preventing oxidative stress-related diseases .
Mechanistic Studies
Research has delved into the mechanisms through which this compound exerts its effects:
- Cell Cycle Analysis : Flow cytometry studies indicated that treatment with this compound led to cell cycle arrest at the G0/G1 phase in cancer cells, suggesting a mechanism of action that involves modulation of cell cycle regulators .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have provided insights into how modifications on the benzothiazole scaffold influence biological activity:
| Modification | Biological Activity |
|---|---|
| Addition of methoxy groups | Increased lipophilicity and bioavailability |
| Variation in benzoyl substituents | Altered potency against specific cancer types |
These findings highlight the importance of chemical modifications in enhancing therapeutic efficacy.
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The results indicated that certain derivatives exhibited improved potency compared to the parent compound, emphasizing the role of structural diversity in drug design .
Case Study 2: In Vivo Efficacy
Another study assessed the in vivo efficacy of this compound using murine models. The results showed significant tumor growth inhibition when administered at specific dosages, further supporting its potential as a therapeutic agent against cancer .
Mechanism of Action
The mechanism by which Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate exerts its effects involves interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The methoxybenzoyl group enhances its binding affinity to proteins, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)Benzothiazole ()
- Structure: Lacks the acetoxy and imino groups but retains the benzothiazole core with a 4-methoxybenzoyl substituent.
- Synthesis : Microwave-assisted solvent-free method (94% yield) using silica gel .
- Properties : Melting point (393 K), characterized by $^1$H NMR (δ 3.87 ppm for OCH$_3$) and MS (m/z 242).
Ethyl 2-(2-(1H-Indol-3-yl)Benzothiazol-3-yl)-2-Cyanoacetate ()
- Structure: Incorporates an indole moiety and cyanoacetate group instead of methoxybenzoyl and methyl acetate.
- Synthesis : Three-component reaction in acetone under reflux (good yields) .
- Properties : Characterized by $^1$H/$^{13}$C NMR and IR spectroscopy.
- Key Difference: The cyano group increases electrophilicity, while the indole substituent may enhance π-π stacking interactions, differing from the target’s methoxy-dominated electronic profile.
Heterocyclic Derivatives with Modified Substituents
Sulfonyl-Substituted Benzimidazoles ()
- Example: 2-{4-[(6-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3y) .
- Structure : Features a sulfonyl-benzimidazole core with methoxy and pyridyl groups.
- Synthesis : Multi-step reactions with yields up to 97%.
- benzothiazole) alters aromaticity and bioactivity.
Thiazolidinone Derivatives ()
- Example: Methyl 3-Methyl-2-{3,4-(Methylenedioxy)Phenyl}imino-1,3-thiazolidin-4-one-5-acetate .
- Structure: Thiazolidinone ring with methylenedioxyphenyl and acetate groups.
- Synthesis : Diazomethane-mediated esterification.
Ester-Functionalized Analogues
Piperidine-Sulfonyl Derivatives ()
- Example: Methyl 2-[(2Z)-6-Methoxy-2-{[4-(Piperidine-1-Sulfonyl)Benzoyl]Imino}-2,3-Dihydro-1,3-Benzothiazol-3-yl]Acetate (CAS 865199-74-2) .
- Structure : Includes a piperidine-sulfonyl group on the benzoyl moiety.
- Molecular Weight : 503.59 g/mol (vs. target compound ~403.43 g/mol, estimated).
Hydrobromide Salts ()
- Examples: Methyl 2-(2-Imino-6-Methoxybenzo[d]thiazol-3-yl)Acetate Hydrobromide (CAS 928888-65-7) . Methyl 2-(6-Butyl-2-Iminobenzo[d]thiazol-3-yl)Acetate Hydrobromide (CAS 1351596-78-5) .
- Structure: Hydrobromide salts of imino-benzothiazole esters.
- Key Difference : Salt formation enhances water solubility and crystallinity, critical for pharmaceutical formulation.
Pesticidal Activity ()
Spectroscopic Trends
- NMR Shifts: Methoxy groups in similar compounds resonate at δ 3.8–4.0 ppm (e.g., δ 3.87 ppm in ), while imino protons appear downfield (δ 8.0–8.5 ppm) .
- MS Fragmentation : Benzothiazole derivatives often show fragmentation patterns corresponding to loss of methoxy (m/z -31) or ester groups (m/z -60) .
Research Findings and Implications
- Bioactivity Modulation : Substituents like sulfonyl () or piperidine () groups can drastically alter solubility and target binding, guiding future derivatization .
- Salt vs. Neutral Forms : Hydrobromide salts (–12) demonstrate improved crystallinity and bioavailability, a consideration for pharmaceutical development .
Biological Activity
Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a synthetic compound that belongs to the benzothiazole class of derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antihypertensive properties. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 378.41 g/mol. The compound features a methoxy group and a benzoyl imine linkage, which contribute to its unique chemical properties and biological activities.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activity. This compound has been evaluated for its effects on various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in cancer cells through the activation of procaspase-3 to caspase-3, a critical pathway in programmed cell death.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U937 | 5.2 | Procaspase-3 activation |
| MCF-7 | 6.6 | Induction of apoptosis |
The structure–activity relationship (SAR) studies indicate that the presence of the benzothiazole moiety is crucial for the compound's anticancer activity, as it enhances selectivity and potency against cancer cells compared to other structural variants .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Table 2: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Acinetobacter baumannii | 12 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains .
Antihypertensive Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its antihypertensive effects. Studies indicate that it can modulate vascular tone by inhibiting angiotensin-converting enzyme (ACE), leading to reduced blood pressure in hypertensive models.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Procaspase Activation : The compound promotes the conversion of procaspase-3 into active caspase-3, triggering apoptosis in cancer cells.
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and cell wall synthesis, contributing to its antimicrobial effects.
- ACE Inhibition : By inhibiting ACE, the compound reduces angiotensin II levels, leading to vasodilation and lower blood pressure.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Cancer Models : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with this compound compared to controls.
- Antimicrobial Efficacy : Clinical isolates of resistant bacteria showed susceptibility to treatment with this compound in vitro, suggesting potential for therapeutic use.
Q & A
What are the established synthetic routes for Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate, and how can reaction conditions be optimized for yield and purity?
Basic Research Question
The compound is synthesized via multi-step reactions involving benzothiazole ring formation and subsequent functionalization. A common approach employs the Hantzsch reaction, where α-halocarbonyl compounds react with thiourea derivatives to form the thiazole core . For example, coupling 4-methoxybenzoyl chloride with a pre-functionalized benzothiazole intermediate under basic conditions (e.g., triethylamine in DMF) achieves the imino linkage . Optimization includes:
- Temperature control : Reflux in ethanol or THF (65–80°C) balances reactivity and side-product formation .
- Catalysts : DBU (1,8-diazabicycloundec-7-ene) enhances cyclization efficiency in anhydrous THF .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) improves purity .
How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) during structural characterization?
Advanced Research Question
Spectral contradictions often arise from tautomerism, stereochemistry, or solvent effects. For instance, the Z/E configuration of the imino group (C=N) influences chemical shifts in H NMR . Methodological solutions include:
- Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at different temperatures .
- 2D NMR (COSY, NOESY) : Confirms coupling patterns and spatial proximity of methoxy/benzoyl groups .
- X-ray crystallography : Definitive structural assignment via SHELXL refinement (e.g., resolving disorder in the benzothiazole ring) .
What strategies are effective for analyzing biological activity, and how can structure-activity relationships (SAR) be explored?
Advanced Research Question
Preliminary activity screening (e.g., antimicrobial, anticancer) uses in vitro assays (MIC, MTT) with controlled substituent variations:
- Core modifications : Replacing the 4-methoxybenzoyl group with electron-withdrawing groups (e.g., nitro) alters electron density and binding affinity .
- Side-chain variation : Substituting the methyl ester with ethyl or tert-butyl esters impacts lipophilicity and cellular uptake .
- Computational modeling : DFT calculations predict electrostatic potential maps to guide SAR .
What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Advanced Research Question
Crystallographic issues include twinning, disorder, and weak diffraction. Solutions involve:
- SHELXD/SHELXE : Robust phase determination for twinned crystals via dual-space algorithms .
- Anisotropic refinement : Models thermal motion of methoxy groups to reduce R-factors .
- High-resolution data : Synchrotron sources (λ = 0.7–1.0 Å) improve data quality for low-symmetry space groups .
How can researchers validate the stability of the compound under varying storage conditions?
Basic Research Question
Stability studies use:
- Accelerated degradation : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks .
- Analytical monitoring : HPLC tracks decomposition products (e.g., hydrolysis of the ester group) .
- Storage recommendations : Air-tight containers at –20°C in desiccated, dark environments .
What methodologies identify and quantify synthetic byproducts, and how are they mitigated?
Advanced Research Question
Byproducts (e.g., unreacted intermediates, oxidized thiazoles) are analyzed via:
- LC-MS/MS : Detects trace impurities (<0.1%) using C18 columns and ESI ionization .
- Process optimization : Reducing reaction time or adding antioxidants (e.g., BHT) minimizes oxidation .
How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Electron-donating groups (e.g., methoxy) activate the benzothiazole ring for electrophilic substitution. For Suzuki-Miyaura coupling:
- Palladium catalysts : Pd(PPh) with aryl boronic acids at 80–100°C achieves C–C bond formation .
- Steric effects : Bulky substituents at the 6-position hinder coupling efficiency (<50% yield) .
What safety protocols are critical during handling, given limited toxicity data?
Basic Research Question
Precautionary measures include:
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles .
- Ventilation : Fume hoods with ≥100 ft/min face velocity .
- First aid : Immediate rinsing for eye/skin contact (15 min water flush) .
How can researchers design analogs to improve aqueous solubility without compromising bioactivity?
Advanced Research Question
Strategies include:
- PEGylation : Attaching polyethylene glycol chains to the ester group .
- Salt formation : Reacting with HCl or sodium hydroxide to form water-soluble salts .
- Prodrug approaches : Phosphorylated esters that hydrolyze in vivo .
What computational tools predict metabolic pathways and potential toxicity?
Advanced Research Question
In silico tools include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
